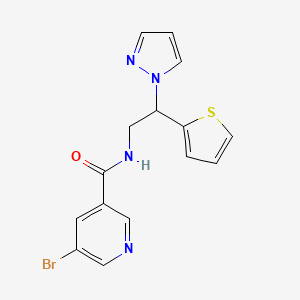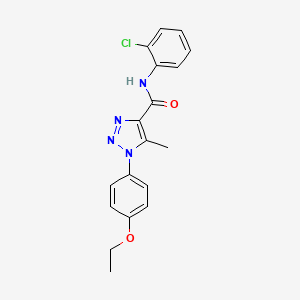
Bis(4-(1h-1,3-benzodiazol-2-yl)butanoic acid) hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
- Catalytic Applications : A study on bis-ionic liquids demonstrated their effectiveness as catalysts for synthesizing novel benzoxazoles, highlighting advantages like solvent-free conditions and environmental benefits (Nikpassand et al., 2015).
Materials Science and Coordination Chemistry
- Metal-Organic Frameworks (MOFs) : Research involving cadmium(II) and flexible bis(imidazolyl) ligands led to novel 2D Cd(II) coordination polymers with unique structural features and potential applications in materials science (Li et al., 2012).
Antimicrobial Agents
- Antimicrobial Activity : Some bisbenzimidazole-derived chelating agents have been synthesized and evaluated for their broad-spectrum antimicrobial activities, showing potency comparable or superior to traditional antibiotics and antifungals (Agh-Atabay et al., 2003).
Sensor Development and Detection
- Fluorescent Probes : A novel benzothiazole-based fluorescent probe for cysteine detection was developed, with high selectivity and sensitivity. It was successfully applied in living cells and on test paper for convenient cysteine detection (Yu et al., 2018).
Catalysis and Chemical Synthesis
- Coordination Polymers and Catalysis : Silver(I) coordination polymers constructed from bis(benzimidazolyl)butane demonstrated remarkable activity for the degradation of organic dyes, showcasing their potential in catalysis and environmental remediation (He et al., 2013).
Eigenschaften
IUPAC Name |
4-(1H-benzimidazol-2-yl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H12N2O2.ClH/c2*14-11(15)7-3-6-10-12-8-4-1-2-5-9(8)13-10;/h2*1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCYKRMCZZRISQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCC(=O)O.C1=CC=C2C(=C1)NC(=N2)CCCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine](/img/structure/B2638115.png)

![2-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2638117.png)

![2,3-Dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol](/img/structure/B2638120.png)
![N-[(3-Chlorophenyl)-cyanomethyl]-3-pyridin-2-ylsulfanylpropanamide](/img/structure/B2638121.png)

![Ethyl 3-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazido)-3-iminopropanoate](/img/structure/B2638125.png)


![N-(4-acetamidophenyl)-2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2638130.png)